molecular formula C8H9NO B1317126 2-Acetyl-5-methylpyridine CAS No. 5308-63-4

2-Acetyl-5-methylpyridine

Cat. No.: B1317126
CAS No.: 5308-63-4
M. Wt: 135.16 g/mol
InChI Key: SBFBKLLKNHMBOH-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylpyridine is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, characterized by the presence of an acetyl group at the second position and a methyl group at the fifth position on the pyridine ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Biochemical Analysis

Biochemical Properties

2-Acetyl-5-methylpyridine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it serves as a ligand for Suzuki coupling reactions, which are essential in organic synthesis . Additionally, this compound can form complexes with metal ions, affecting the catalytic properties of metalloenzymes. These interactions highlight the compound’s versatility in modulating biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can impact various cellular functions, including cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with cellular enzymes can alter metabolic flux, affecting the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, its binding to the active site of an enzyme can inhibit substrate binding, thereby reducing enzyme activity. Conversely, it can also stabilize enzyme conformations that enhance catalytic efficiency. These molecular interactions underscore the compound’s role in regulating biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its physiological effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects underscore the importance of determining the appropriate dosage for experimental studies to avoid potential harm to the animals .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic pathways are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s pharmacokinetics and its effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. This localization is critical for its role in modulating biochemical pathways and cellular processes. Studies have shown that this compound can localize to the nucleus, mitochondria, and other organelles, affecting their function and contributing to its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetyl-5-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-methylpyridine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

2-Acetyl-5-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-5-methylpyridine primarily involves its role as a ligand. The nitrogen atom in the pyridine ring donates a lone pair of electrons to form coordination bonds with metal ions. This interaction can influence the reactivity and stability of the metal complexes, making them useful in catalytic processes.

Comparison with Similar Compounds

Uniqueness: 2-Acetyl-5-methylpyridine is unique due to the presence of both an acetyl and a methyl group on the pyridine ring. This combination imparts specific chemical properties, such as increased hydrophobicity and distinct reactivity patterns, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(5-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-3-4-8(7(2)10)9-5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFBKLLKNHMBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517258
Record name 1-(5-Methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5308-63-4
Record name 1-(5-Methyl-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5308-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetyl-5-methylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040222
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-methylpyridine 49 (1.73 g, 10 mmol) in dry ether (20 ml), cooled to −78° C., was added n-butyllithium (6.25 ml of 1.6M solution in hexanes, 10 mmol, 1 equiv) dropwise. The reaction mixture was allowed to warm to −40° C. for 15 min, then cooled back to −78° C. again. N,N-dimethylacetamide (1.023 ml, 11 mmol, 1.1 equiv) was added dropwise and the mixture was stirred at −78° C. for 2 h. Saturated aqueous ammonium chloride (10 ml) was added and the organic layer was separated. The aqueous layer was extracted with ether (3×10 ml) and the combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give an oily residue that was subjected to flash column chromatography using (5% methanol in methylene chloride) to give compound 51 (0.977 g, 72%) as a yellow oil: TLC Rf=0.48 (silica gel, 25% EtOAc/hexanes); 1H NMR (400 MHz, CDCl3) δ 8.5-8.48 (m, 1H), 7.96-7.93 (d, 3J=8 Hz, 1H), 7.63-7.60 (m, 1H), 2.70 (s, 3H), 2.414 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 200.239, 151.741, 149.704, 137.786, 137.442, 121.663, 26.017, 18.969; HRMS calcd for C8H9NO+Na+ 158.0582; found 158.0580 [M+Na+].
Quantity
1.73 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step Two
Quantity
1.023 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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